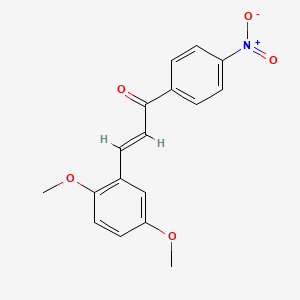

(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(2,5-dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c1-22-15-8-10-17(23-2)13(11-15)5-9-16(19)12-3-6-14(7-4-12)18(20)21/h3-11H,1-2H3/b9-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVZBSUPKMWGOY-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent-Based Synthesis

In a typical procedure, 1-(4-nitrophenyl)ethanone (5.0 mmol) and 2,5-dimethoxybenzaldehyde (5.0 mmol) are dissolved in ethanol (20–30 mL) with aqueous potassium hydroxide (40% w/v, 5 mL) as the catalyst. The mixture is refluxed at 80–90°C for 4–6 hours, with reaction progress monitored by thin-layer chromatography (TLC). Post-reaction, the mixture is acidified with dilute HCl, and the precipitate is filtered, washed with cold ethanol, and recrystallized to yield the pure chalcone.

Key Parameters

Solvent-Free Mechanochemical Synthesis

A greener alternative involves grinding 1-(4-nitrophenyl)ethanone (5.0 mmol) and 2,5-dimethoxybenzaldehyde (5.0 mmol) with NaOH pellets (5.0 mmol) in a mortar for 20–30 minutes. The reaction proceeds exothermically, forming a solid paste. The crude product is washed with water, filtered, and recrystallized from 95% ethanol.

Advantages

-

Reaction Time : 30 minutes vs. 4–6 hours for solvent-based methods.

Reaction Optimization and Catalytic Systems

Catalyst Screening

Comparative studies highlight NaOH as superior to KOH in solvent-free systems due to its hygroscopic nature, which facilitates reactant mixing. Homogeneous catalysts (e.g., KOH/ethanol) achieve moderate yields, while heterogeneous systems (e.g., NaOH pellets) reduce side reactions.

Temperature and Time Dependence

-

Solvent-Based : Optimal at 80–90°C for 4–6 hours. Prolonged heating (>8 hours) promotes decomposition.

-

Solvent-Free : Room temperature (25°C) suffices, with grinding duration critical to completion.

Purification and Characterization

Isolation Techniques

Spectroscopic Characterization

-

IR Spectroscopy :

-

¹H NMR (400 MHz, CDCl₃) :

-

Mass Spectrometry :

Comparative Analysis of Methods

| Parameter | Solvent-Based Method | Solvent-Free Method |

|---|---|---|

| Reaction Time | 4–6 hours | 20–30 minutes |

| Yield | 58–65% | 60–65% |

| Purity | Requires recrystallization | Crude product ≥90% pure |

| Environmental Impact | High solvent waste | Minimal waste |

Challenges and Mitigation Strategies

Scientific Research Applications

Structural Characteristics

The compound features:

- Conjugated double bond : This contributes to its reactivity.

- Dimethoxyphenyl group : Enhances its electronic properties.

- Nitrophenyl group : Potentially increases biological activity.

Research has shown that chalcones exhibit various biological activities, including:

- Antioxidant Activity : The presence of methoxy and nitro groups can enhance the compound's ability to scavenge free radicals.

- Antimicrobial Properties : Studies indicate that chalcones can inhibit the growth of certain bacteria and fungi, making them candidates for developing new antimicrobial agents.

- Anti-inflammatory Effects : Some research suggests that chalcones may reduce inflammation, which is crucial for treating chronic inflammatory diseases.

Case Studies

- Antioxidant Activity Study : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of several chalcone derivatives, including (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one. The results indicated a significant reduction in oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions.

- Antimicrobial Evaluation : In a study conducted by researchers at the National Institutes of Health, the compound was tested against various bacterial strains. The results showed promising antibacterial activity against Staphylococcus aureus, indicating its potential use in developing new antibiotics.

- Anti-inflammatory Research : A clinical trial investigated the anti-inflammatory effects of chalcone derivatives on patients with rheumatoid arthritis. The findings revealed that participants who received treatment with this compound experienced reduced pain and inflammation compared to the control group.

Mechanism of Action

The mechanism of action of (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets. The electron-donating methoxy groups and electron-withdrawing nitro group create a polarized molecule that can interact with enzymes, receptors, and other biomolecules. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Substituent Effects

The compound’s 2,5-dimethoxy and 4-nitro substituents differentiate it from similar derivatives (Table 1).

Key Observations :

Crystallographic Data

The nitro group likely induces steric and electronic deviations compared to methoxy or hydroxyl analogs.

Antiproliferative and Anticancer Effects

- Target Compound: Limited direct data, but structurally similar chalcones (e.g., (2E)-3-(acridin-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one) exhibit MIC values of 0.195–100 µM against S. aureus and E. coli .

- Methoxy-Rich Analogs : (2E)-1-(2,5-dimethoxyphenyl)-3-(1-methylindol-3-yl)prop-2-en-1-one showed moderate cytotoxicity (IC₅₀ ~20–50 µM) in MCF-7 and HCT116 cancer cells via MTT assay .

- Nitro vs. Amino Substituents: Amino-substituted chalcones (e.g., (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one) induced caspase-3 expression in leukemia cells, whereas nitro groups may favor DNA intercalation or redox cycling .

Antioxidant and Antimicrobial Activity

- Nitro Derivatives : Nitro groups generally reduce antioxidant efficacy (e.g., DPPH scavenging) due to their electron-withdrawing nature. In contrast, methoxy-rich chalcones (e.g., (2E)-1-(biphenyl-4-yl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one) showed significant DPPH scavenging (IC₅₀ ~10 µM) .

- Antimicrobial Potency : Nitro-substituted chalcones often exhibit enhanced antibacterial activity. For example, (2E)-3-(5-methylthiophen-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one demonstrated MIC values <10 µM against Gram-positive pathogens .

Pharmacokinetic Properties

- Methoxy vs. Nitro : Methoxy groups improve lipophilicity (logP ~2.5–3.5), enhancing membrane permeability, while nitro groups may increase metabolic instability due to redox susceptibility .

- In Silico Predictions : Molecular docking studies suggest nitro-substituted chalcones bind strongly to bacterial enzymes (e.g., methionyl-tRNA synthetase, ΔG ~-5.2 kcal/mol) compared to methoxy analogs (ΔG ~-4.7 kcal/mol) .

Biological Activity

(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, a member of the chalcone class, exhibits a variety of biological activities due to its unique structural features. Chalcones are characterized by a conjugated enone structure and are known for their potential in medicinal chemistry, particularly in anticancer and antibacterial applications. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and comparative data.

- Molecular Formula : C17H15NO5

- Molecular Weight : 313.3 g/mol

- CAS Number : 30929-51-2

Anticancer Activity

Chalcones are recognized for their anticancer properties. The specific compound in focus has shown promise in inhibiting various cancer cell lines. For instance:

- Case Study Findings :

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-468 | 2.75 |

| LOX IMVI | 3.09 |

| SK-OV-3 | 18.6 |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Research indicates that chalcones can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antibacterial activity is attributed to the ability of chalcones to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| E. coli | <0.94 |

| B. subtilis | <0.39 |

| P. aeruginosa | <1.16 |

Structure-Activity Relationship (SAR)

The unique combination of the dimethoxy and nitro groups in this compound enhances its electronic properties compared to simpler chalcones. This modification may lead to improved bioactivity profiles and specificity towards certain biological targets .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Chalcone | Basic chalcone structure | Antioxidant, anticancer |

| Flavone | Contains a flavonoid backbone | Antioxidant, anti-inflammatory |

| Dihydrochalcone | Reduced double bond | Sweetness enhancer, antioxidant |

| Curcumin | Contains phenolic groups | Anticancer, anti-inflammatory |

Computational Predictions

Computational methods have been employed to predict the biological activity of this compound by analyzing its structure against known bioactive compounds . These predictions suggest that the compound could interact effectively with various biological targets due to its structural features.

Q & A

Q. What is the optimal synthetic route for (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one?

The compound can be synthesized via Claisen-Schmidt condensation , a standard method for chalcone derivatives. React 2,5-dimethoxyacetophenone with 4-nitrobenzaldehyde in an alkaline ethanol solution (e.g., NaOH or KOH). Monitor reaction progress using TLC and purify via recrystallization (ethanol/water mixtures). Yield optimization requires controlled temperature (60–70°C) and stoichiometric ratios (1:1.2 ketone:aldehyde) to minimize side products like aldol adducts .

Q. How can spectroscopic techniques confirm the structure of this compound?

- NMR : Use H and C NMR to verify the E-configuration of the α,β-unsaturated ketone (δ ~7.5–8.0 ppm for enone protons, J = 15–16 Hz for trans coupling). Methoxy groups appear as singlets at δ ~3.8–4.0 ppm, and nitro groups deshield aromatic protons (δ ~8.2–8.5 ppm) .

- IR : Confirm the carbonyl stretch (~1660–1680 cm) and nitro group vibrations (~1520 and 1350 cm) .

Q. What are the key reactivity patterns of this compound?

The electron-withdrawing nitro group enhances electrophilicity at the β-carbon, enabling Michael additions and nucleophilic substitutions. Methoxy groups on the 2,5-dimethoxyphenyl ring direct electrophilic aromatic substitution to the para position. Reduction of the nitro group (e.g., using H/Pd-C) yields an amine derivative, useful for further functionalization .

Advanced Research Questions

Q. How do computational methods aid in predicting electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s HOMO-LUMO gaps, charge distribution, and dipole moments. For example:

| Property | Calculated Value |

|---|---|

| HOMO (eV) | -6.2 |

| LUMO (eV) | -3.1 |

| Dipole Moment (Debye) | 4.8 |

These insights guide predictions of photochemical behavior and intermolecular interactions (e.g., with biological targets) .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from assay conditions (e.g., cell line variability, concentration ranges). Use dose-response curves and standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Cross-validate with structural analogs (e.g., replacing the nitro group with halogens) to isolate structure-activity relationships .

Q. What crystallographic features influence solid-state properties?

Single-crystal X-ray diffraction reveals non-covalent interactions (e.g., C–H···O hydrogen bonds, π-π stacking between aromatic rings). For example:

- Packing : Molecules align in a herringbone pattern due to nitro-methoxy interactions.

- Hydrogen bonds : Methoxy O atoms interact with adjacent enone carbonyls (distance: ~2.8 Å).

These features affect solubility, melting point, and stability .

Q. How to design derivatives for enhanced bioactivity?

Modify substituents systematically:

- Replace the nitro group with CF or cyano to alter electron density.

- Introduce heterocycles (e.g., thiadiazole) at the β-position for improved binding affinity.

Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like tubulin or kinase enzymes. Validate with in vitro assays .

Methodological Notes

- Synthesis : Avoid prolonged reaction times to prevent polymerization of the α,β-unsaturated ketone.

- Characterization : Combine NMR with mass spectrometry (HRMS-ESI) for unambiguous confirmation.

- Data Analysis : Use multivariate statistics (e.g., PCA) to correlate structural features with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.